molecular formula C5H10ClF2NO B1431414 3-(2,2-Difluoroethoxy)azetidine hydrochloride CAS No. 1375472-46-0

3-(2,2-Difluoroethoxy)azetidine hydrochloride

Cat. No. B1431414
M. Wt: 173.59 g/mol
InChI Key: LFAJUJWFXPECEH-UHFFFAOYSA-N
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Description

“3-(2,2-Difluoroethoxy)azetidine hydrochloride” is a chemical compound with the CAS number 1375472-46-0 . It is produced by Enamine Ltd .


Synthesis Analysis

The synthetic chemistry of azetidine, which includes “3-(2,2-Difluoroethoxy)azetidine hydrochloride”, is an important yet undeveloped research area . Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .


Molecular Structure Analysis

The molecular formula of “3-(2,2-Difluoroethoxy)azetidine hydrochloride” is C5H10ClF2NO . The molecular weight is 173.59 .


Chemical Reactions Analysis

Azetidines, including “3-(2,2-Difluoroethoxy)azetidine hydrochloride”, are immensely reactive . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,2-Difluoroethoxy)azetidine hydrochloride” such as density, melting point, boiling point, and flash point are not available in the search results .

Scientific Research Applications

Synthesis and Derivatives

  • Building Blocks for Various Compounds : 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, related to the azetidine class, have been synthesized and used as precursors for constructing various compounds including aminopropanes, oxazinanes, and aziridines. They are also substrates for synthesizing novel dioxan-2-ones through intramolecular cyclization (Dao Thi et al., 2018).

  • Synthesis of Aziridines : A study on the synthesis of 2-aryl-3,3-dichloroazetidines, a class of azaheterocycles, describes their conversion into aziridines, demonstrating their utility in organic synthesis (Dejaegher et al., 2002).

Applications in Drug Discovery

  • Antibacterial Agents : 7-Azetidinylquinolones, containing an azetidine moiety, have been synthesized and studied for their antibacterial properties, indicating the potential medicinal applications of azetidine derivatives (Frigola et al., 1995).

  • Neuroprotective Effects : The azetidine derivative KHG26792 has been investigated for its protective effects against ATP-induced activation of NFAT and MAPK pathways in microglia, highlighting its potential therapeutic application for diseases related to activated microglia (Kim et al., 2015).

Synthesis Techniques

  • Efficient Synthesis Methods : Research has focused on developing efficient synthesis techniques for azetidine and its derivatives, which are crucial for their application in medicinal chemistry (Wang & Duncton, 2020).

  • Diversified Synthesis of Azetidine Derivatives : A gram-scale synthesis method for protected 3-haloazetidines has been reported, allowing for the rapid production of high-value azetidine-3-carboxylic acid derivatives (Ji et al., 2018).

  • Synthesis of Sulfanyl Azetidines : The synthesis of 3-aryl-3-sulfanyl azetidines via iron-catalyzed thiol alkylation has been explored, demonstrating new avenues for incorporating azetidine in drug discovery programs (Dubois et al., 2019).

Additional Applications

  • Synthesis of Antimicrobial and Antitubercular Compounds : Novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized and shown to possess antimicrobial and antitubercular activities, suggesting the potential of azetidine derivatives in treating infectious diseases (Ilango & Arunkumar, 2011).

properties

IUPAC Name

3-(2,2-difluoroethoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)3-9-4-1-8-2-4;/h4-5,8H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAJUJWFXPECEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Difluoroethoxy)azetidine hydrochloride

CAS RN

1375472-46-0
Record name 3-(2,2-difluoroethoxy)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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